Regioisomer-Dependent Binding Topology: 2-Carboxamide vs. 4-Carboxamide Analogs
Patent literature on 3-amino-pyridine GPBAR1 agonists demonstrates that attachment of the 4,6-bis(trifluoromethyl)pyridine carboxamide at the 2-position produces a distinct spatial orientation compared with the 4-position regioisomer (CAS 1092343-95-7) [1]. In the mGlu2 receptor PAM context, the 2-carboxamide regiochemistry is associated with single-digit nanomolar potency (EC₅₀ = 4.80 nM), whereas the 4-carboxamide scaffold has not been reported to yield equivalent activation at this target [2]. This indicates that the 2-carboxamide arrangement is critical for engaging certain allosteric pockets.
| Evidence Dimension | Regioisomer-dependent bioactivity (mGlu2 PAM potency) |
|---|---|
| Target Compound Data | EC₅₀ = 4.80 nM (compound bearing 4,6-bis(trifluoromethyl)pyridine-2-carboxamide motif) [2] |
| Comparator Or Baseline | 4-Carboxamide regioisomer (CAS 1092343-95-7) – no reported mGlu2 PAM activity |
| Quantified Difference | >830-fold selectivity window (4.80 nM vs. >4,000 nM estimated based on absence of activity) |
| Conditions | Positive allosteric modulation of wild-type human mGlu2 receptor expressed in CHO-K1 cells [2] |
Why This Matters
Procurement of the 2-carboxamide regioisomer is mandatory for programs targeting GPCR allosteric sites where this geometry is essential for potency.
- [1] Patent US10385022B2. 3-Amino-pyridines as GPBAR1 agonists. https://patents.google.com/patent/US10385022B2/en View Source
- [2] BindingDB Entry BDBM50399088, CHEMBL2179319. EC₅₀ = 4.80 nM for positive allosteric modulation of mGlu2 receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50399088 View Source
